2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .Scientific Research Applications
Eco-friendly Synthesis and Corrosion Inhibition
Some derivatives of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their corrosion inhibition properties for carbon steel in acidic solutions. These compounds act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of these compounds follows the Langmuir adsorption isotherm, showing excellent agreement between theoretical and experimental data (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess good inhibitory effects against various microorganisms. The synthesis involved reaction with Lawesson's reagent to produce various pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, which displayed significant antimicrobial activities (Younes, Mohamed, & Albayati, 2013).
Synthesis and Biological Activities
Research has also focused on synthesizing novel oxo pyrimido pyrimidine derivatives from the compound, leading to products with potential pharmacological and biological activities. These synthesized compounds have shown promising yields and structural diversity, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry (Jadhav et al., 2022).
Antifungal Activity
Additionally, new pyrido[2,3-d]pyrimidine derivatives synthesized from the compound have been tested for antifungal activity. The results indicated significant activities for some of the synthesized compounds, highlighting the potential for developing new antifungal agents (Hanafy, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as poly (adp-ribose) polymerase 1 (parp-1) and various cancer cell lines .
Mode of Action
Similar compounds have been reported to induce changes in cellular processes, such as the induction of cell death and antiproliferative effects .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have been reported to have antiproliferative effects and induce cell death .
Action Environment
It’s worth noting that the presence of substituents in certain positions can enhance both antibacterial and antifungal action .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to receptor tyrosine kinases such as VEGFR2, inhibiting their activity and thereby affecting cell signaling pathways involved in angiogenesis . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the MAPK pathway . This compound also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-apoptotic genes . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of enzymes such as COX-2 and VEGFR2, inhibiting their catalytic activity . It also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and persistent modulation of gene expression . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
This compound is localized in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be affected by its localization, as it may interact with specific biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, influencing its overall efficacy and biological effects .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZQXJOJGTXZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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